BenchChemオンラインストアへようこそ!

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate

Thorpe-Ziegler cyclization CBP bromodomain inhibitor synthesis process chemistry yield optimization

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate (CAS 266353-22-4), also known as N-(2-cyanoethyl)-N-Boc-β-alanine ethyl ester, is an N-protected β-alanine diester bearing a tert-butoxycarbonyl (Boc) group on the amino nitrogen and a 2-cyanoethyl substituent. This compound serves as a critical advanced intermediate in the synthesis of GNE-781 (D447825), a highly potent and selective bromodomain inhibitor of the cyclic adenosine monophosphate response element binding protein (CBP/P300).

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
CAS No. 266353-22-4
Cat. No. B1530715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate
CAS266353-22-4
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN(CCC#N)C(=O)OC(C)(C)C
InChIInChI=1S/C13H22N2O4/c1-5-18-11(16)7-10-15(9-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3
InChIKeyPFLUMIJVNZJWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate (CAS 266353-22-4): A Strategic β-Alanine-Derived Building Block for CBP Bromodomain Inhibitor Synthesis


Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate (CAS 266353-22-4), also known as N-(2-cyanoethyl)-N-Boc-β-alanine ethyl ester, is an N-protected β-alanine diester bearing a tert-butoxycarbonyl (Boc) group on the amino nitrogen and a 2-cyanoethyl substituent . This compound serves as a critical advanced intermediate in the synthesis of GNE-781 (D447825), a highly potent and selective bromodomain inhibitor of the cyclic adenosine monophosphate response element binding protein (CBP/P300) [1]. Its molecular architecture features three distinct functional handles—the Boc-protected amine, the ethyl ester, and the cyanoethyl nitrile—positioned to enable a highly efficient Thorpe-Ziegler (Dieckmann-type) cyclization that constructs the 3-cyano-4-piperidone scaffold central to the GNE-781 pharmacophore.

Why N-Boc-β-Alanine Esters or Alternative N-Substituted Analogs Cannot Replace Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate in CBP Inhibitor Synthesis


Generic substitution of this compound with closely related N-Boc-β-alanine esters lacking the N-(2-cyanoethyl) group, or with methyl ester congeners, is synthetically invalid for the intended application. The N-(2-cyanoethyl) substituent is not merely a structural embellishment; it supplies the essential α-carbon nucleophile that participates in the intramolecular Thorpe-Ziegler cyclization with the ester carbonyl, forming the 3-cyano-4-piperidone ring system [1]. Without this nitrile-bearing side chain, cyclization cannot occur. Furthermore, literature comparative data show that alternative synthetic routes employing the methyl ester analog produce highly variable and substantially lower overall yields—ranging from 32% to 80%—whereas the ethyl ester variant achieves a near-quantitative 99% overall yield in the two-step sequence reported for GNE-781 . The choice of the tert-butoxycarbonyl protecting group is also deliberate: its stability under the strongly basic conditions (NaH, refluxing toluene) required for the Thorpe-Ziegler cyclization is well documented, whereas benzyloxycarbonyl (Cbz) and other base-labile carbamates would undergo competing N-deprotection [1]. These interdependencies mean that substituting even a single functional feature—the N-alkyl group, the ester alkoxy moiety, or the N-protecting group—results in either complete synthetic failure or a dramatic reduction in yield and purity of the downstream 3-cyano-4-piperidone intermediate.

Quantitative Comparative Evidence for Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate Versus Closest Analogs


Synthesis Yield: Ethyl Ester vs. Methyl Ester in the Two-Step Boc Protection–Cyclization Sequence

In the published GNE-781 synthesis, ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate (23) was prepared from ethyl 3-aminopropanoate hydrochloride in a one-pot, two-step sequence (Michael addition of acrylonitrile followed by Boc protection) in 99% yield (638 g scale), requiring no chromatographic purification [1]. The subsequent Thorpe-Ziegler cyclization with NaH in toluene at 100 °C afforded tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (24) in quantitative (100%) yield [1], delivering an overall two-step yield of ~99%. By contrast, a comprehensive review of alternative routes employing the methyl ester analog reports that overall yields for the corresponding methyl ester-based sequence are highly variable, ranging from as low as 32% to a maximum of 80%, with the yield being highly sensitive to Michael addition and cyclization reaction conditions . The ethyl ester route thus provides a >19-percentage-point yield advantage over the best-case methyl ester route and a >67-percentage-point advantage over the worst-case scenario.

Thorpe-Ziegler cyclization CBP bromodomain inhibitor synthesis process chemistry yield optimization

Functional Necessity of the N-(2-Cyanoethyl) Group for Thorpe-Ziegler Cyclization vs. N-Methyl or N-H Analogs

The N-(2-cyanoethyl) substituent in the target compound provides the essential α-carbon nucleophile (the carbon adjacent to the nitrile) that attacks the ester carbonyl in the intramolecular Thorpe-Ziegler cyclization to form the 3-cyano-4-piperidone ring system [1]. Analogs lacking this nitrile-bearing side chain—such as N-Boc-β-alanine ethyl ester (CAS 88574-53-2, N-H analog) or N-Boc-N-methyl-β-alanine ethyl ester—cannot undergo this cyclization because the N-H and N-methyl groups lack an acidic α-proton adjacent to an electron-withdrawing nitrile, rendering the requisite carbanion formation impossible . The N-(2-cyanoethyl) group is therefore not replaceable by simple N-alkyl substituents if the synthetic objective is 3-cyano-4-piperidone formation. This functional requirement is absolute and represents a binary (go/no-go) differentiation rather than merely a yield optimization.

Thorpe-Ziegler cyclization piperidone scaffold construction nitrile nucleophile

Boc Protecting Group Stability Under Basic Cyclization Conditions vs. Cbz and Other Carbamates

The Thorpe-Ziegler cyclization of ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate requires strongly basic conditions (NaH, toluene, 100 °C) [1]. The tert-butoxycarbonyl (Boc) protecting group is well-established to be stable toward strong bases and nucleophiles, including NaH, due to the steric hindrance and electronic stabilization of the tert-butyl carbamate [2]. In contrast, the benzyloxycarbonyl (Cbz) group—a common alternative N-protecting group—undergoes β-elimination and cleavage under strongly basic conditions, and is also susceptible to nucleophilic attack at the benzyl methylene. Were a Cbz-protected analog (ethyl 3-((benzyloxycarbonyl)(2-cyanoethyl)amino)propanoate) substituted for the Boc-protected compound, competitive N-deprotection would occur during the cyclization step, leading to complex product mixtures and dramatically reduced yields of the desired N-protected 3-cyano-4-piperidone. The Boc group therefore provides a unique orthogonal stability that is critical for the success of the two-step synthetic sequence.

N-protecting group compatibility base stability Boc vs. Cbz carbamate

Scalability and Process Reproducibility: Multigram Demonstration vs. Small-Scale Methyl Ester Routes

The GNE-781 synthesis paper reports the preparation of ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate on a 638 g (2.36 mol) scale with 99% yield and no chromatographic purification [1]. The subsequent cyclization was demonstrated on a 270 g (1.00 mol) scale with 100% yield [1], confirming that the high-yielding sequence is robust at preparative scale. In contrast, the methyl ester-based route literature reports (Guidechem review) describes yields that are not only lower but highly variable (32%–80%) and notes that 'the yield of this route is unstable and the reaction conditions have a greater impact on the yield, especially the Michael addition reaction and cyclization reaction conditions' . The demonstrated scalability and reproducibility of the ethyl ester route at near-kilogram scale represent a critical differentiator for industrial procurement, where batch-to-batch consistency and high throughput are essential.

process scale-up GMP intermediate kilogram synthesis

Validated Application: Exclusive Intermediate for GNE-781—a Clinical-Phase CBP Bromodomain Inhibitor

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate is the documented and validated intermediate specifically used in the published synthesis of GNE-781 (D447825), a highly advanced CBP bromodomain inhibitor with TR-FRET IC₅₀ = 0.94 nM against CBP and a selectivity ratio of 5,425-fold over BRD4(1) [1]. The compound is explicitly designated as intermediate 23 in the J. Med. Chem. 2017 experimental section, and its conversion to N-Boc-3-cyano-4-piperidone (24) constitutes the critical ring-forming step [1]. No alternative N-substituted β-alanine ester has been validated for this synthetic route; the structural requirement for the N-(2-cyanoethyl) group is absolute because the nitrile serves as the nucleophilic component in the Thorpe-Ziegler cyclization. This validated, peer-reviewed application to a compound with subnanomolar target potency and confirmed in vivo antitumor activity provides procurement confidence that the intermediate is directly relevant to a high-value therapeutic program.

CBP/P300 bromodomain inhibition GNE-781 epigenetic oncology

High-Confidence Application Scenarios for Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate Based on Quantitative Evidence


GMP Intermediate Supply for GNE-781 and CBP/P300 Bromodomain Inhibitor Development Programs

The compound is the validated key intermediate for synthesizing GNE-781, a CBP bromodomain inhibitor with demonstrated antitumor activity in an AML xenograft model [1]. The published route delivers the downstream N-Boc-3-cyano-4-piperidone in 99% overall yield at multigram-to-kilogram scale, making it suitable for GMP intermediate supply in preclinical and clinical development programs. Procurement of this specific ethyl ester (rather than the methyl ester or N-unsubstituted analog) is mandatory for reproducing the published synthesis and achieving the reported potency and selectivity profile (CBP IC₅₀ = 0.94 nM, BRD4(1) selectivity 5,425×).

Scalable Synthesis of N-Boc-3-Cyano-4-Piperidone as a Versatile Heterocyclic Building Block

The near-quantitative Thorpe-Ziegler cyclization (100% yield, 270 g scale) of this compound to N-Boc-3-cyano-4-piperidone establishes it as the most efficient precursor for this heterocyclic scaffold [1]. N-Boc-3-cyano-4-piperidone is a versatile intermediate for diverse pharmaceutical targets including protease inhibitors, BTK inhibitors, and quinolone antibacterial bioisosteres . The demonstrated 99% overall two-step yield and elimination of chromatographic purification make this the preferred procurement choice when planning multi-step syntheses requiring the 3-cyano-4-piperidone core, outperforming methyl ester-based alternatives that suffer from variable and lower yields (32%–80%).

Orthogonally Protected β-Alanine Scaffold for Parallel Medicinal Chemistry Libraries

The three differentially reactive functional groups in this compound—the base-stable Boc carbamate, the nitrile (reducible to amine or hydrolyzable to amide/carboxylic acid), and the ethyl ester (saponifiable or reducible)—provide a highly versatile scaffold for parallel library synthesis [1]. The demonstrated base stability of the Boc group under NaH/toluene/100 °C conditions (no N-deprotection observed) [1] enables chemoselective transformations at the ester or nitrile without protecting group crossover, a feature not reliably available with Cbz-protected analogs. This orthogonal reactivity profile supports procurement for medicinal chemistry groups requiring a single, multifunctional intermediate for divergent analog synthesis.

Process Chemistry Research on Thorpe-Ziegler and Dieckmann Cyclizations in β-Amino Acid Systems

The compound serves as a benchmark substrate for studying Thorpe-Ziegler cyclizations in N-protected β-amino acid systems. The quantitative literature yields (99% and 100% for the two steps) [1] provide a high-performance baseline against which alternative conditions, catalysts, and ester variants can be compared. The availability of detailed experimental procedures, NMR characterization, and scale-up data in the peer-reviewed literature makes this compound an ideal model substrate for academic and industrial process chemistry groups investigating cyclization methodology, reaction kinetics, or continuous-flow adaptations of the Thorpe-Ziegler reaction.

Quote Request

Request a Quote for Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.